Amlodipin-Aspartat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amlodipine aspartate is a pharmaceutical compound used primarily in the treatment of hypertension and angina. It is a calcium channel blocker that helps to relax and widen blood vessels, thereby improving blood flow and reducing blood pressure. This compound is a derivative of amlodipine, which is widely recognized for its efficacy in cardiovascular treatments .
Wissenschaftliche Forschungsanwendungen
Amlodipine aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of calcium channel blockers and their interactions with other molecules.
Biology: Research on amlodipine aspartate includes its effects on cellular calcium channels and its role in cellular signaling pathways.
Medicine: The primary application is in the treatment of hypertension and angina, but it is also studied for its potential benefits in other cardiovascular conditions.
Wirkmechanismus
Target of Action
Amlodipine aspartate primarily targets the L-type calcium channels located in the vascular smooth muscle and myocardium . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.
Mode of Action
Amlodipine aspartate is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels during depolarization . This inhibition leads to a relaxation of the coronary vascular smooth muscle and vasodilation . The drug also increases myocardial oxygen delivery in patients with vasospastic angina .
Biochemical Pathways
The primary biochemical pathway affected by amlodipine aspartate is the calcium signaling pathway . By blocking the L-type calcium channels, amlodipine aspartate reduces the amount of calcium entering the vascular smooth muscle and myocardial cells . This action leads to a decrease in peripheral vascular resistance, which ultimately results in a reduction of blood pressure .
Pharmacokinetics
Amlodipine aspartate exhibits distinctive pharmacokinetic characteristics. Following oral administration, it has a bioavailability of 60 to 65% . The drug is extensively metabolized in the liver, with no significant presystemic or first-pass metabolism . It is slowly cleared from the body, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21L/kg), and there is a high degree of protein binding (98%) .
Result of Action
The primary result of amlodipine aspartate’s action is a reduction in blood pressure . By causing peripheral arterial vasodilation and reducing peripheral vascular resistance, the drug helps lower blood pressure . This makes it easier for the heart to pump blood around the body . Additionally, amlodipine aspartate is used to reduce chest pain associated with angina .
Action Environment
The action of amlodipine aspartate can be influenced by various environmental factors. For instance, liver function can impact the drug’s metabolism and clearance . Patients with hepatic insufficiency may experience an increase in the drug’s area under the curve (AUC), suggesting a slower rate of elimination . Age and severe renal impairment can also influence the pharmacokinetic profile of amlodipine aspartate, leading to higher plasma concentrations and longer half-lives .
Biochemische Analyse
Biochemical Properties
Amlodipine aspartate interacts with various biomolecules, primarily functioning as a calcium channel blocker . It inhibits the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation .
Cellular Effects
Amlodipine aspartate has significant effects on various types of cells and cellular processes. It has been found to significantly decrease liver injury and hepatic steatosis, and improve lipid metabolism in mice with non-alcoholic fatty liver disease and hypertension .
Molecular Mechanism
The molecular mechanism of amlodipine aspartate involves its action as a calcium channel blocker. It exerts its effects at the molecular level by inhibiting the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, causing peripheral arterial vasodilation .
Temporal Effects in Laboratory Settings
Amlodipine aspartate is slowly cleared with a terminal elimination half-life of 40 to 50 hours . This slow clearance and long half-life contribute to its long duration of action .
Dosage Effects in Animal Models
The effects of amlodipine aspartate in animal models have been studied extensively. For instance, it has been found to significantly decrease liver injury and hepatic steatosis in mice with non-alcoholic fatty liver disease and hypertension .
Metabolic Pathways
Amlodipine aspartate is extensively metabolized in the liver . The metabolic fate of the drug involves oxidation to the pyridine derivative with subsequent oxidative deamination of the 2-aminoethyoxymethyl side chain or deesterification at the 5-methoxycarbonyl group .
Transport and Distribution
Amlodipine aspartate is highly bioavailable after oral administration, with values of 63% in humans, 88% in dogs, 100% in mice, and 100% in rats . This suggests that the drug is readily transported and distributed within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amlodipine aspartate involves several steps, starting with the preparation of the dihydropyridine ring, which is a core structure in the compound. The process typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the dihydropyridine ring.
Esterification: The resulting product undergoes esterification to introduce the ethyl and methyl ester groups.
Industrial Production Methods: Industrial production of amlodipine aspartate follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Amlodipine aspartate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: Amlodipine aspartate can undergo substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that are typically inactive but can be analyzed for pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: Another calcium channel blocker used for similar indications but with a shorter duration of action.
Diltiazem: A calcium channel blocker that also has effects on the heart’s conduction system.
Verapamil: Similar to diltiazem, it affects both vascular smooth muscle and cardiac muscle.
Uniqueness of Amlodipine Aspartate: Amlodipine aspartate is unique due to its long duration of action and its specific binding affinity for vascular smooth muscle calcium channels. This results in a more sustained and consistent therapeutic effect compared to other calcium channel blockers .
Eigenschaften
CAS-Nummer |
400602-35-9 |
---|---|
Molekularformel |
C24H29ClN2O9 |
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
(2S)-2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylamino]butanedioic acid |
InChI |
InChI=1S/C24H29ClN2O9/c1-4-36-24(33)21-17(12-35-10-9-26-16(22(30)31)11-18(28)29)27-13(2)19(23(32)34-3)20(21)14-7-5-6-8-15(14)25/h5-8,16,20,26-27H,4,9-12H2,1-3H3,(H,28,29)(H,30,31)/t16-,20?/m0/s1 |
InChI-Schlüssel |
OWGHROPUZICLBA-DJZRFWRSSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(CC(=O)O)C(=O)O |
Synonyme |
Amlodipine aspartate |
Herkunft des Produkts |
United States |
Q1: What are the potential advantages of using amlodipine aspartate over other salt forms of amlodipine?
A: While a direct comparison of different amlodipine salts is not provided in the research excerpts, one study suggests that the choice of salt form can influence the overall efficacy and patient compliance. For instance, amlodipine aspartate is mentioned alongside other salts like amlodipine maleate, mesylate, and besylate as potentially offering improved characteristics in terms of reduced adverse effects and better patient compliance. Further research is needed to fully elucidate the specific benefits of amlodipine aspartate.
Q2: How is the purity of amlodipine maleate assessed, and why is the presence of amlodipine aspartate a concern?
A: The purity of amlodipine maleate, another common salt form of amlodipine, is determined using techniques like chromatography, with specific reference standards for potential impurities like amlodipine aspartate and maleamide. The presence of amlodipine aspartate as an impurity is undesirable as it could alter the drug's pharmacological profile, stability, and overall quality. Ensuring the absence of such impurities is crucial for drug safety and efficacy.
Q3: What are the implications of finding amlodipine aspartate as an impurity in amlodipine maleate, and what methods can separate these compounds?
A: The presence of amlodipine aspartate in amlodipine maleate signifies a deviation from the intended drug composition, potentially impacting its safety and effectiveness. To address this, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these compounds, ensuring the purity and quality of the final pharmaceutical product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.